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molecular formula C8H3Cl2N3O2 B3236256 2,8-Dichloro-7-nitro-1,5-naphthyridine CAS No. 1366050-48-7

2,8-Dichloro-7-nitro-1,5-naphthyridine

Cat. No. B3236256
M. Wt: 244.03 g/mol
InChI Key: GECCKOMBWFQPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181264B2

Procedure details

To a suspension of 6-chloro-3-nitro-1,5-naphthyridin-4-ol (5 g, 22.1 mmol) in 15 mL of DMF, was added a solution of phosphorous oxychloride (2.7 mL, 28.8 mmol) in anhydrous DMF (10 mL) over 3 min. The mixture was stirred at room temperature overnight. The mixture was then poured onto crushed ice. The resulting precipitate was collected by filtration, washed with H2O, and dried in vacuo to afford 2,8-dichloro-7-nitro-1,5-naphthyridine as yellow solid (4 g, yield 74.0%). MS (m/z): 244 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([N+:12]([O-:14])=[O:13])=[C:5]2O.P(Cl)(Cl)([Cl:18])=O>CN(C=O)C>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([Cl:18])[C:6]([N+:12]([O-:14])=[O:13])=[CH:7][N:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1N=C2C(=C(C=NC2=CC1)[N+](=O)[O-])O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was then poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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